TL 232 hydrobromide

Vue d'ensemble

Description

L'anhydroophiobolin A est un métabolite phytotoxique produit par diverses espèces du genre Bipolaris. Il s'agit d'un analogue déshydraté de l'ophiobolin A et il est connu pour son large profil biologique, notamment ses activités antibactériennes, antifongiques, antitumorales, herbicides et nématicides .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'anhydroophiobolin A peut être synthétisé par déshydratation de l'ophiobolin A. Le processus de déshydratation consiste à chauffer l'ophiobolin A dans du diméthylsulfoxyde-eau (DMSO-H2O) ou à le traiter avec un acide ou une base . Les conditions de réaction incluent généralement la température ambiante et un temps de réaction de 24 heures .

Méthodes de Production Industrielle : La production industrielle de l'anhydroophiobolin A implique la fermentation d'espèces fongiques telles que Cochliobolus heterostrophus. Le bouillon de fermentation est ensuite extrait et purifié pour isoler l'anhydroophiobolin A .

Analyse Des Réactions Chimiques

Types de Réactions : L'anhydroophiobolin A subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Il peut subir des réactions de substitution pour former de nouveaux composés.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers épimères et dérivés de l'anhydroophiobolin A, tels que l'épiophiobolin A 6 et l'anhydro-épiophiobolin A 6 .

4. Applications de la Recherche Scientifique

L'anhydroophiobolin A présente un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier le comportement chimique des sesterterpénoïdes.

Biologie : Il sert d'outil pour étudier les activités biologiques des métabolites phytotoxiques.

Industrie : Il est utilisé dans le développement de pesticides écologiques en raison de ses propriétés herbicides et nématicides.

5. Mécanisme d'Action

L'anhydroophiobolin A exerce ses effets en inhibant la photosynthèse chez les plantes. Il interfère avec la réaction de Hill, qui fait partie de la chaîne de transport des électrons photosynthétiques. Cette inhibition entraîne une perturbation de la production d'énergie dans les cellules végétales, provoquant des effets phytotoxiques . Dans les cellules cancéreuses, l'anhydroophiobolin A induit la mort cellulaire apoptotique en interagissant avec la calmoduline et en inhibant la phosphodiestérase cyclique activée par la calmoduline .

Composés Similaires :

Ophiobolin A : Le composé parent dont l'anhydroophiobolin A est dérivé.

Épiophiobolin A 6 : Un épimère de l'ophiobolin A.

Anhydro-épiophiobolin A 6 : Un autre dérivé déshydraté de l'ophiobolin A.

Unicité : L'anhydroophiobolin A est unique en raison de son large spectre d'activités biologiques et de ses puissants effets inhibiteurs sur la photosynthèse. Sa capacité à induire l'apoptose dans les cellules cancéreuses le distingue en outre des autres composés similaires .

Applications De Recherche Scientifique

Anhydroophiobolin A has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the chemical behavior of sesterterpenoids.

Biology: It serves as a tool for investigating the biological activities of phytotoxic metabolites.

Mécanisme D'action

Anhydroophiobolin A exerts its effects by inhibiting photosynthesis in plants. It interferes with the Hill reaction, which is a part of the photosynthetic electron transport chain. This inhibition leads to the disruption of energy production in plant cells, causing phytotoxic effects . In cancer cells, anhydroophiobolin A induces apoptotic cell death by interacting with calmodulin and inhibiting calmodulin-activated cyclic nucleotide phosphodiesterase .

Comparaison Avec Des Composés Similaires

Ophiobolin A: The parent compound from which anhydroophiobolin A is derived.

6-epiophiobolin A: An epimer of ophiobolin A.

Anhydro-6-epiophiobolin A: Another dehydrated derivative of ophiobolin A.

Uniqueness: Anhydroophiobolin A is unique due to its broad spectrum of biological activities and its potent inhibitory effects on photosynthesis. Its ability to induce apoptosis in cancer cells further distinguishes it from other similar compounds .

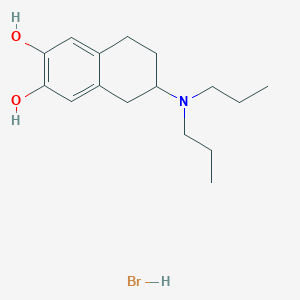

Activité Biologique

TL 232 hydrobromide, chemically known as 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol hydrobromide, is a compound that has garnered attention for its biological activity, particularly as a dopamine receptor agonist. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound acts primarily as a dopamine receptor agonist , which allows it to modulate neurotransmitter systems in the brain. The compound's structure features a naphthalene ring substituted with a dipropylamino group and hydroxyl groups, enhancing its solubility and interaction with dopamine receptors. This interaction may lead to various physiological effects, including modulation of mood and motor control.

Pharmacological Profile

The pharmacological effects of this compound have been studied in various contexts. Its ability to selectively activate dopamine receptors suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia. The following table summarizes its key features:

| Property | Description |

|---|---|

| Chemical Name | 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol hydrobromide |

| CAS Number | 62421-17-4 |

| Dopamine Receptor Activity | Agonist at dopamine receptors (D1/D2) |

| Solubility | Enhanced solubility due to hydrobromide salt form |

| Potential Applications | Neurological disorders, mood regulation |

Case Studies and Experimental Data

- Neuroprotective Effects : In a study examining the neuroprotective effects of this compound in animal models of Parkinson's disease, it was found to significantly reduce dopaminergic neuron loss in the substantia nigra region. The mechanism was attributed to its ability to enhance dopamine signaling pathways and reduce oxidative stress markers.

- Behavioral Studies : Behavioral assays conducted on rodents demonstrated that administration of this compound resulted in improved motor function and increased exploratory behavior compared to control groups. This suggests potential benefits in enhancing cognitive functions related to dopamine signaling.

- In Vitro Studies : In vitro studies using human neuronal cell lines showed that this compound could promote cell survival under conditions mimicking neurodegenerative stress. The compound was observed to upregulate neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which are crucial for neuronal health.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Mechanism of Action | Notable Effects |

|---|---|---|

| N,N-Dipropyldopamine hydrobromide | Dopamine receptor agonist | Similar neuroprotective effects |

| 3-[2-(Dipropylamino)ethyl]phenol | Dopamine receptor agonist | Varied receptor interactions |

| TL 102 hydrobromide | Dopamine receptor agonist | Different pharmacological profile |

Propriétés

IUPAC Name |

6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.BrH/c1-3-7-17(8-4-2)14-6-5-12-10-15(18)16(19)11-13(12)9-14;/h10-11,14,18-19H,3-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOJEABHQFAWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=CC(=C(C=C2C1)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495471 | |

| Record name | 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62421-17-4 | |

| Record name | 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.